molecular formula C19H15ClN4O B14973959 3-(4-chlorophenyl)-5-(3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B14973959
M. Wt: 350.8 g/mol
InChI Key: UAYAGOFWVAGKII-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chlorophenyl group, a dimethylphenyl group, and a pyrazolyl group, all connected through an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are often employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The chlorophenyl and dimethylphenyl groups can undergo substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as nitro or halogen groups.

Scientific Research Applications

3-(4-chlorophenyl)-5-(3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
  • 3-(4-methylphenyl)-5-(3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
  • 3-(4-chlorophenyl)-5-(3-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Uniqueness

3-(4-chlorophenyl)-5-(3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both chlorophenyl and dimethylphenyl groups provides a distinct chemical environment that can affect the compound’s interactions with molecular targets.

Properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15ClN4O/c1-11-3-4-12(2)15(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-14(20)8-6-13/h3-10H,1-2H3,(H,22,23)

InChI Key

UAYAGOFWVAGKII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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